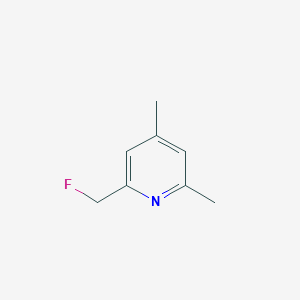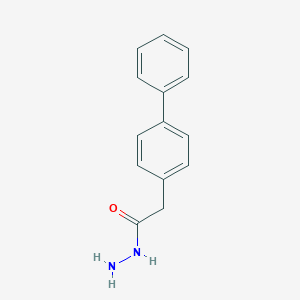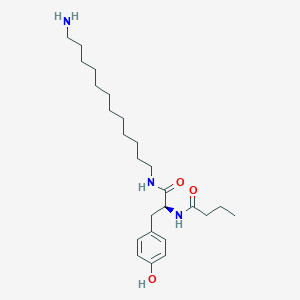
Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide is a synthetic peptide substrate commonly used in biochemical assays to measure the activity of proteases. This compound is a fluorogenic substrate that emits fluorescence upon cleavage by proteases, making it a valuable tool for studying protease activity in vitro and in vivo.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, the compound is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar SPPS approach but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The final product undergoes rigorous purification processes, such as high-performance liquid chromatography (HPLC), to ensure high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide primarily undergoes hydrolysis reactions when exposed to proteases. The cleavage of the peptide bond between the tryptophan and methylcoumarinamide moieties results in the release of a fluorescent signal.
Common Reagents and Conditions
The hydrolysis reaction is typically carried out in buffered aqueous solutions at physiological pH (around 7.4). Common reagents include various proteases such as trypsin, chymotrypsin, and other serine proteases. The reaction conditions often involve incubation at 37°C to mimic physiological conditions.
Major Products
The major product formed from the hydrolysis of this compound is the fluorescent methylcoumarinamide moiety, which can be quantitatively measured to assess protease activity.
Aplicaciones Científicas De Investigación
Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide is widely used in scientific research due to its versatility and sensitivity. Some of its key applications include:
Protease Activity Assays: Used to measure the activity of various proteases in biochemical assays.
Drug Discovery: Employed in high-throughput screening to identify potential protease inhibitors.
Enzyme Kinetics: Utilized to study the kinetic parameters of protease-catalyzed reactions.
Protein Structure Studies: Aids in understanding the structure and function of proteases by providing insights into substrate specificity
Mecanismo De Acción
The mechanism of action of succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide involves its cleavage by proteases at the peptide bond between the tryptophan and methylcoumarinamide moieties. This cleavage releases the fluorescent methylcoumarinamide, which can be detected and quantified. The molecular targets of this compound are the active sites of proteases, where it binds and undergoes hydrolysis.
Comparación Con Compuestos Similares
Similar Compounds
Succinyl-alanyl-alanyl-phenylalanyl-methylcoumarinamide: Another fluorogenic substrate used for measuring protease activity.
Succinyl-glycyl-glycyl-phenylalanyl-methylcoumarinamide: Similar in structure and function, used in protease assays.
Uniqueness
Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide is unique due to its specific sequence of amino acids, which provides distinct substrate specificity for certain proteases. This specificity makes it particularly useful for studying proteases that preferentially cleave at isoleucine and tryptophan residues.
Propiedades
Número CAS |
133525-12-9 |
|---|---|
Fórmula molecular |
C37H45N5O8 |
Peso molecular |
687.8 g/mol |
Nombre IUPAC |
4-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-3-(1H-indol-3-yl)-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C37H45N5O8/c1-6-20(3)33(40-30(43)14-15-31(44)45)36(48)41-34(21(4)7-2)37(49)42-35(47)28(17-23-19-38-27-11-9-8-10-26(23)27)39-24-12-13-25-22(5)16-32(46)50-29(25)18-24/h8-13,16,18-21,28,33-34,38-39H,6-7,14-15,17H2,1-5H3,(H,40,43)(H,41,48)(H,44,45)(H,42,47,49)/t20-,21-,28-,33-,34-/m0/s1 |
Clave InChI |
IHOJNXHPVYGHSL-DFXXCKAUSA-N |
SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)CCC(=O)O |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)CCC(=O)O |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)CCC(=O)O |
Key on ui other cas no. |
133525-12-9 |
Sinónimos |
Suc-Ile-Ile-Trp-MCA succinyl-Ile-Ile-Trp-methylcoumarinamide succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B145140.png)

![3-[2-(2-chloroethoxy)ethoxymethyl]-5-fluoro-1H-pyrimidine-2,4-dione](/img/structure/B145145.png)

![3-Aminobenzo[d]isoxazol-4-ol](/img/structure/B145147.png)









